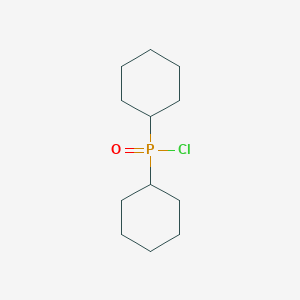

ジシクロヘキシルホスフィニルクロリド

説明

Dicyclohexylphosphinyl chloride is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and ligands, such as tricyclohexylphosphine and dicyclohexylphosphino groups, are frequently discussed in the context of their use in catalysis and complex formation with various metals. These compounds are often used as ligands in coordination chemistry to create complexes that can catalyze various chemical reactions, including cross-coupling reactions like Suzuki and Heck reactions .

Synthesis Analysis

The synthesis of related phosphine and phosphinite compounds involves the reaction of chlorides with Grignard reagents or the reduction of metal chlorides in the presence of phosphine ligands. For example, tricyclohexyl-stannic chloride is synthesized by reacting tin tetrachloride with a Grignard reagent, followed by a reaction with O,O-diethyl dithiophosphate . Similarly, binuclear compounds of niobium and tantalum were synthesized by the sodium amalgam reduction of metal chlorides in the presence of bis(dicyclohexylphosphino)methane .

Molecular Structure Analysis

The molecular structures of complexes involving dicyclohexylphosphino groups and related ligands are often determined using single-crystal X-ray analysis. For instance, the structures of tricyclohexylphosphine-cyclopalladated ferrocenylimine complexes were elucidated, revealing the presence of intermolecular hydrogen bonds . The solid-state structures of chromium complexes with N-phosphanyl-substituted N-heterocyclic carbene ligands showed square-planar Cr(II) centers .

Chemical Reactions Analysis

Dicyclohexylphosphino groups and related ligands are used to catalyze various chemical reactions. For example, palladium-catalyzed amination of aryl chlorides was accomplished using a bulky electron-rich monoaryl phosphine ligand . Tricyclohexylphosphine adducts of cyclopalladated ferrocenylimines were used in Suzuki cross-coupling of aryl chlorides . Additionally, a d-glucosamine-based dicyclohexylarylphosphine demonstrated catalytic performance in Suzuki–Miyaura cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of dicyclohexylphosphinyl chloride-related compounds are often inferred from their reactivity and stability. For instance, the palladacycles mentioned in the synthesis of tricyclohexylphosphine-cyclopalladated ferrocenylimine complexes were found to be thermally stable and not sensitive to air and moisture . The complexes of lanthanide chlorides with tricyclohexylphosphine oxide exhibited extensive hydrogen bonding networks and showed rapid exchange between H-bonded and lanthanide-bonded ligands in solution .

科学的研究の応用

プロテオミクス研究

プロテオミクスにおいて、DCPCはタンパク質およびペプチドの修飾のための生化学ツールとして使用されます。 これらの生体分子にリン含有基を導入でき、構造と機能の研究を支援します .

クロマトグラフィーおよび質量分析

DCPCは、クロマトグラフィーおよび質量分析において、標準または参照化合物として使用されます。 明確な構造と特性により、機器の校正と分析方法の検証に適しています .

特性

IUPAC Name |

[chloro(cyclohexyl)phosphoryl]cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClOP/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYSIUYOULVHTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(=O)(C2CCCCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15873-72-0 | |

| Record name | Dicyclohexylphosphinyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

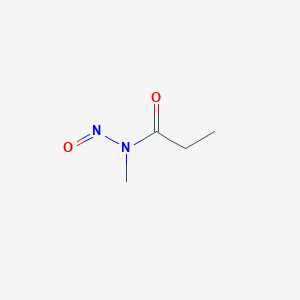

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。